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Abstract
Burnettramic acid A is a novel, potent antifungal and antibacterial compound originally

isolated from the Australian fungus Aspergillus burnettii. Structurally, it features a rare

bolaamphiphilic scaffold, characterized by a β-d-mannose moiety linked to a pyrrolizidinedione

unit through a 26-carbon chain. This unique architecture is biosynthesized by a hybrid

polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster.

Burnettramic acid A exhibits significant in vitro activity against a range of fungal and bacterial

pathogens, as well as cytotoxic effects against a murine myeloma cell line. This technical guide

provides a comprehensive overview of Burnettramic acid A, including its chemical properties,

biological activities, and what is currently understood of its mechanism of action. Detailed

experimental protocols for its isolation, purification, and biological evaluation are also

presented, along with a summary of all reported quantitative data.

Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel

therapeutic agents. Fungi have historically been a rich source of bioactive natural products.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10822051#bc-rfq
https://www.benchchem.com/product/b10822051/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-burnettramic-acid-a
https://www.benchchem.com/product/b10822051/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-burnettramic-acid-a
https://www.benchchem.com/product/b10822051/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-burnettramic-acid-a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822051?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Burnettramic acid A, a recently discovered metabolite from Aspergillus burnettii, represents a

new class of antibiotics with a distinctive chemical structure and promising biological profile.[1]

Its bolaamphiphilic nature, consisting of two polar head groups separated by a long

hydrophobic chain, is an uncommon feature among natural products and may be key to its

biological activity.

Chemical Properties
Burnettramic acid A is an off-white solid that is soluble in organic solvents such as methanol

and dimethyl sulfoxide (DMSO).[1] Its molecular formula has been established as

C41H71NO12, with a molecular weight of 770.0 g/mol .[1] The structure was elucidated

through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and was later revised

to its current accepted form.

Table 1: Physicochemical Properties of Burnettramic Acid A

Property Value Reference

CAS Number 2334483-46-2 [1]

Molecular Formula C41H71NO12 [1]

Molecular Weight 770.0 [1]

Appearance Off-white solid [1]

Solubility Methanol, DMSO [1]

Source Aspergillus burnettii [1]

Biological Activity and Mechanism of Action
Burnettramic acid A has demonstrated a broad spectrum of biological activity, including potent

antifungal and antibacterial properties, as well as cytotoxicity against a cancer cell line. The

removal of the glycosyl group has been shown to negate its antibiotic and antifungal effects,

but not its activity against the murine myeloma cell line.

Antifungal Activity
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Burnettramic acid A is a potent antifungal agent, with particularly strong activity against

Candida albicans and Saccharomyces cerevisiae.[1] While the precise signaling pathways

affected by Burnettramic acid A in fungi have not been fully elucidated in the primary

literature, preliminary evidence from related studies suggests a potential mechanism of action

involving the disruption of mitochondrial function. Research on similar compounds has

indicated that they can interfere with oxidative phosphorylation by dually inhibiting complex III

and F₀F₁-ATPase in yeast mitochondria.[2] This disruption of the electron transport chain and

ATP synthesis would lead to a depletion of cellular energy, ultimately resulting in fungal cell

death.
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Figure 1: Proposed antifungal mechanism of Burnettramic acid A.

Antibacterial Activity
Burnettramic acid A is active against Gram-positive bacteria, including Bacillus subtilis and

Staphylococcus aureus.[1] The specific mechanism of its antibacterial action is not yet well-

defined. However, based on the mechanisms of other tetramic acid-containing compounds, it is

plausible that Burnettramic acid A acts as a protonophore, dissipating the bacterial cell

membrane's proton motive force.[3] This would disrupt essential cellular processes that rely on

this gradient, such as ATP synthesis and nutrient transport, leading to bacterial cell death.
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Figure 2: Postulated antibacterial mechanism of Burnettramic acid A.

Cytotoxic Activity
Burnettramic acid A has also been shown to be active against the murine myeloma NS-1 cell

line.[1] The molecular mechanism underlying this cytotoxicity is currently unknown and requires

further investigation.

Table 2: Biological Activities of Burnettramic Acid A (IC50 values)

Target Organism/Cell Line IC50 (µg/mL) Reference

Fungi

Candida albicans 0.5 [1]

Saccharomyces cerevisiae 0.2 [1]

Gram-Positive Bacteria

Bacillus subtilis 2.3 [1]

Staphylococcus aureus 5.9 [1]

Cancer Cell Line

Murine Myeloma NS-1 13.8 [1]

Biosynthesis
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Burnettramic acid A is synthesized via a hybrid polyketide synthase-nonribosomal peptide

synthetase (PKS-NRPS) pathway.[1] Comparative genomics has identified the bua gene

cluster as being responsible for its production. The biosynthesis involves the condensation of a

polyketide chain with an amino acid, followed by a series of modifications to yield the final

complex structure.
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Figure 3: Simplified workflow of Burnettramic acid A biosynthesis.

Experimental Protocols
The following protocols are summarized from the primary literature and provide a general

framework for the isolation, purification, and analysis of Burnettramic acid A.

Fungal Cultivation and Extraction
Cultivation:Aspergillus burnettii is cultivated on a suitable solid or in a liquid medium to

promote the production of secondary metabolites.[4]

Extraction: The fungal culture is extracted with an organic solvent, such as ethyl acetate, to

isolate the crude mixture of metabolites.[4]

Concentration: The organic extract is concentrated under reduced pressure to yield a crude

extract.[4]

Purification
Chromatography: The crude extract is subjected to a series of chromatographic techniques

to separate the different components. This may include solid-phase extraction (SPE),

followed by high-performance liquid chromatography (HPLC).[4]

Fraction Collection: Fractions are collected and analyzed, for example by thin-layer

chromatography (TLC) or HPLC, to identify those containing Burnettramic acid A.[4]

Final Purification: The fractions containing the compound of interest are pooled and

subjected to further purification steps, such as semi-preparative or preparative HPLC, to

obtain pure Burnettramic acid A.[4]

Bioassays
Antifungal and Antibacterial Assays: The in vitro activity of Burnettramic acid A is typically

determined using a broth microdilution method to ascertain the minimum inhibitory

concentration (MIC) or the half-maximal inhibitory concentration (IC50) against a panel of

fungal and bacterial strains.[4]
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Cytotoxicity Assay: The cytotoxic effect on cell lines, such as the murine myeloma NS-1, can

be assessed using a standard cell viability assay, for example, the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Spectroscopic Analysis
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

is used to determine the accurate mass and molecular formula of the compound.[4]

NMR Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and

HMBC, are conducted to elucidate the detailed chemical structure and stereochemistry of

Burnettramic acid A.[4]
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Figure 4: General experimental workflow for Burnettramic acid A.

Conclusion and Future Perspectives
Burnettramic acid A is a promising new natural product with potent antimicrobial and cytotoxic

activities. Its unique bolaamphiphilic structure presents an interesting scaffold for further

chemical modification and structure-activity relationship studies. While preliminary insights into

its mechanism of action are emerging, further research is needed to fully elucidate the

molecular targets and signaling pathways involved in its antifungal, antibacterial, and cytotoxic

effects. Such studies will be crucial for the potential development of Burnettramic acid A or its

analogs as novel therapeutic agents.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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